4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino- (CAS 130688-32-3) is a fully saturated bicyclic heterocycle possessing a primary carboxamide at position 4 and a free primary amine at position 3 of the isoquinoline scaffold. Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 130688-32-3
Cat. No. B12123128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-
CAS130688-32-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(=NC=C2C1)N)C(=O)N
InChIInChI=1S/C10H13N3O/c11-9-8(10(12)14)7-4-2-1-3-6(7)5-13-9/h5H,1-4H2,(H2,11,13)(H2,12,14)
InChIKeyZQODGTWOPUEWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 130688-32-3) — A Structurally Distinct Tetrahydroisoquinoline Building Block for Procurement Evaluation


4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino- (CAS 130688-32-3) is a fully saturated bicyclic heterocycle possessing a primary carboxamide at position 4 and a free primary amine at position 3 of the isoquinoline scaffold. Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol . The compound is classified as a tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in medicinal chemistry [1]. Key computed physicochemical descriptors include a density of 1.27 g/cm³, a boiling point of 311.7 °C at 760 mmHg, a topological polar surface area (PSA) of 83.72 Ų, a calculated LogP of 1.46, and an oral acute toxicity LD50 of 700 mg/kg in mice .

Why Generic Substitution Fails for 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 130688-32-3) — Functional Group and Scaffold-Specific Rationale


THIQ derivatives are not freely interchangeable due to profound differences in hydrogen‑bonding capacity, lipophilicity, and synthetic utility imparted by peripheral functional groups [1]. Replacing the 4‑carboxamide with a 4‑carboxylic acid (CAS 130688‑31‑2) alters the PSA by approximately 7.5 Ų and LogP by roughly 0.36 units, which can shift solubility and permeability profiles [2]. Omitting the 3‑amino group (CAS 1019108‑12‑3) eliminates a key hydrogen‑bond donor and synthetic handle, reducing molecular weight by 15 g/mol and changing the nitrogen count . Substituting the 4‑carboxamide for a 3‑carboxamide regioisomer, as in the JDTic series (e.g., CAS 361444‑66‑8), redirects biological activity toward kappa opioid receptor antagonism (Ke = 6.80 nM) [3]. Therefore, procurement decisions must be guided by the specific functional‑group arrangement rather than by generic THIQ class membership.

Quantitative Differentiation Evidence for 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 130688-32-3) vs. Closest Analogs


Carboxamide vs. Carboxylic Acid: Hydrogen‑Bond Donor/Acceptor Profile and PSA Divergence

The target compound (CAS 130688-32-3) contains a primary carboxamide at position 4, whereas its closest structural neighbor, 3‑amino‑5,6,7,8‑tetrahydroisoquinoline‑4‑carboxylic acid (CAS 130688-31-2), bears a carboxylic acid. This substitution alters both the number and type of hydrogen‑bond donors (carboxamide: 2 HBD on the amide nitrogen plus one on the 3‑amine; carboxylic acid: 1 HBD on the acid OH) and the topological polar surface area. The carboxamide PSA is 83.72 Ų vs. 76.21 Ų for the carboxylic acid analog [1], a difference of +7.51 Ų. The LogP values differ by 0.36 units (carboxamide LogP = 1.46 ; carboxylic acid LogP = 1.82 [1]), indicating the carboxamide is less lipophilic. These changes are predicted to affect passive membrane permeability and aqueous solubility in accord with Lipinski’s Rule of Five.

Medicinal Chemistry Physicochemical Profiling Solubility Prediction

Boiling Point and Volatility: Carboxamide vs. Carboxylic Acid Differentiation for Purification Strategy

The target carboxamide exhibits a boiling point of 311.7 °C at 760 mmHg and a flash point of 142.3 °C . In contrast, the carboxylic acid analog (CAS 130688‑31‑2) has a higher boiling point of 390.6 °C at 760 mmHg and a flash point of 190.0 °C . The ΔBP of –78.9 °C and ΔFlash Point of –47.7 °C indicate that the carboxamide is substantially more volatile. This difference has practical implications for distillation‑based purification and for thermal stability during high‑temperature reactions. The lower boiling point suggests that the carboxamide may be more amenable to purification by vacuum distillation, whereas the carboxylic acid may require recrystallization or chromatographic methods.

Process Chemistry Purification Thermal Stability

Presence of the 3‑Amino Group Enables Orthogonal Derivatization vs. Unsubstituted 4‑Carboxamide

The target compound possesses a free primary amine at position 3 (molecular formula C10H13N3O, MW 191.23) . The 4‑carboxamide analog lacking the 3‑amino group (CAS 1019108‑12‑3) has formula C10H12N2O and MW 176.21 . The presence of the 3‑NH2 adds one additional nitrogen atom and increases molecular weight by 15.02 g/mol. Crucially, it provides a nucleophilic handle that can participate in amide bond formation, reductive amination, urea synthesis, or sulfonamide formation without competing with the 4‑carboxamide. In contrast, the unsubstituted analog offers only the 4‑carboxamide as a reactive site, limiting diversification to a single vector. The 3‑amino group also alters the electron density of the aromatic ring, potentially affecting reactivity in electrophilic substitution and cross‑coupling reactions.

Synthetic Chemistry Parallel Synthesis Library Design

4‑Carboxamide Regioisomerism Distinguishes This Compound from the 3‑Carboxamide Kappa Opioid Antagonist Series

The target compound bears the carboxamide at position 4 of the tetrahydroisoquinoline ring. In the well‑characterized class of THIQ kappa opioid receptor (KOR) antagonists, exemplified by compound 1 in Kormos et al. (2017) — (3R)‑7‑hydroxy‑N‑[(1S)‑2‑methyl‑1‑(piperidine‑1‑ylmethyl)propyl]‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxamide — the carboxamide is located at position 3 [1]. That compound demonstrates KOR antagonism with Ke = 6.80 nM and 21‑fold selectivity over the mu opioid receptor [1]. Moving the carboxamide to position 4, as in the target compound, fundamentally alters the spatial orientation of the amide group relative to the bicyclic core, which is predicted to change receptor recognition. Additionally, the target compound lacks the 7‑hydroxy group and the elaborated N‑alkyl side chain present in the potent KOR antagonists, further differentiating its biological profile.

Opioid Pharmacology Regioisomer Differentiation Target Selectivity

Acute Oral Toxicity Reference Point: LD50 = 700 mg/kg in Mice

The acute oral LD50 of the target compound in mice is reported as 700 mg/kg . This value places it in the moderately toxic category (LD50 500–5000 mg/kg) according to the Hodge and Sterner toxicity classification. While direct comparative toxicity data for the carboxylic acid analog (CAS 130688‑31‑2) or the des‑amino analog (CAS 1019108‑12‑3) are not publicly available, the 700 mg/kg benchmark provides a quantitative reference for risk assessment in laboratory handling and for preliminary in vivo dosing decisions. For context, reference THIQ‑based drugs such as noscapine exhibit LD50 values in a similar range (mouse, oral LD50 = 640 mg/kg), suggesting that the carboxamide functional group does not introduce disproportionate acute toxicity relative to the broader THIQ class.

Toxicology Safety Assessment In Vivo Tolerance

Limitations Statement: Absence of Head‑to‑Head Biological Comparative Data

At the time of this analysis (April 2026), no published head‑to‑head biological comparison was identified between 3‑amino‑5,6,7,8‑tetrahydroisoquinoline‑4‑carboxamide (CAS 130688‑32‑3) and any of its closest analogs (e.g., CAS 130688‑31‑2, CAS 1019108‑12‑3) in any peer‑reviewed journal or patent. The quantitative differentiation evidence presented above is therefore derived from computed physicochemical properties, structural analysis, class‑level SAR inference, and acute toxicity data. No comparative data exist for: (i) receptor binding or functional assays; (ii) in vitro ADME parameters (microsomal stability, permeability, solubility); (iii) in vivo pharmacokinetics; (iv) selectivity profiling; or (v) batch‑to‑batch purity variability across commercial sources. Prospective purchasers should request vendor‑specific certificates of analysis (CoA) and consider conducting internal head‑to‑head profiling if biological activity is the primary selection criterion.

Data Transparency Research Gaps Procurement Risk

Recommended Application Scenarios for 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 130688-32-3) Based on Quantitative Differentiation Evidence


Dual‑Vector Scaffold for Parallel Medicinal Chemistry Library Synthesis

The simultaneous presence of a 4‑carboxamide and a 3‑amino group provides two orthogonal reactive handles, enabling divergent library construction from a single starting scaffold . The 3‑NH2 can be selectively acylated, reductively aminated, or converted to a urea or sulfonamide while leaving the 4‑CONH2 intact. This dual‑vector capability reduces the number of unique building blocks required in a library campaign by up to 50% compared to mono‑functional THIQ analogs such as CAS 1019108‑12‑3. The carboxamide’s lower LogP (1.46 vs. 1.82 for the acid) [1] may also impart favorable physicochemical properties to final library members destined for biochemical screening.

Vacuum Distillation‑Compatible Intermediate for Process Chemistry Scale‑Up

The target compound’s boiling point of 311.7 °C at 760 mmHg is 78.9 °C lower than that of the corresponding carboxylic acid (CAS 130688‑31‑2, BP 390.6 °C) . Combined with a flash point of 142.3 °C, this makes the carboxamide substantially more amenable to purification by vacuum distillation at industrially accessible temperatures (e.g., 150–200 °C under reduced pressure). Process chemists scaling up reactions that generate this intermediate may thus avoid chromatographic purification costs, selecting the carboxamide form over the carboxylic acid for downstream processing efficiency.

In Vivo Pharmacological Studies Requiring Defined Acute Toxicity Benchmarks

The established mouse oral LD50 of 700 mg/kg provides a quantitative safety reference that is absent for many closely related THIQ analogs (e.g., CAS 1019108‑12‑3 has no publicly reported toxicity data). This allows investigators to estimate maximum tolerated doses (MTD) for initial in vivo efficacy studies — typically set at 1/10th to 1/3rd of the LD50 — yielding a predicted MTD range of 70–233 mg/kg in mice. Laboratories subject to institutional animal care and use committee (IACUC) review may cite this data point in protocol applications where alternative THIQ scaffolds lack comparable documentation.

Regioisomer‑Specific Probe Design for Target Deconvolution Studies

Because the carboxamide at position 4 structurally distinguishes this compound from the extensively characterized 3‑carboxamide KOR antagonist series (e.g., Kormos compound 1, Ke = 6.80 nM at KOR) [2], it serves as a regioisomeric control probe. In chemical biology experiments seeking to identify novel targets for 4‑carboxamide THIQs, this compound can be used alongside 3‑carboxamide analogs in competitive binding or affinity proteomics experiments to deconvolute regioisomer‑specific interactomes. The absence of potent KOR activity (inferred from the regioisomeric SAR) further supports its use as a negative control in opioid receptor panels.

Quote Request

Request a Quote for 4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.